“2-(4-Bromo-3-chlorophenyl)acetic acid” is a chemical compound with the CAS Number: 1261643-24-6 and a molecular weight of 249.49 . It is a solid substance and is stored in a dry room at normal temperature .
This compound has been used in the synthesis of phenylacetoxy cellulosics and its halogenated derivatives .
This compound possesses anticancer properties. It is a novel therapeutic agent which can be useful in prevention or treatment of estrogen-sensitive breast cancer. It acts as a carbon and energy supplement and is degraded by Pseudomonas sp. strain CBS3 .
2-(4-Bromo-3-chlorophenyl)acetic acid is an organic compound with the chemical formula C₈H₆BrClO₂ and a molecular weight of approximately 249.49 g/mol. It features a phenyl ring substituted with both bromine and chlorine atoms, which contributes to its unique chemical properties. The presence of the carboxylic acid functional group (-COOH) makes it an acidic compound, and it is classified under the category of aromatic carboxylic acids. This compound is known for its potential applications in pharmaceuticals and chemical research due to its structural characteristics and reactivity.
There is no current information available regarding the specific mechanism of action of 2-(4-Bromo-3-chlorophenyl)acetic acid in biological systems.
These reactions are significant for synthesizing derivatives that may enhance biological activity or alter physical properties.
The biological activity of 2-(4-Bromo-3-chlorophenyl)acetic acid has been explored in various studies. It exhibits:
Several methods have been developed for synthesizing 2-(4-Bromo-3-chlorophenyl)acetic acid:
2-(4-Bromo-3-chlorophenyl)acetic acid finds applications primarily in:
Interaction studies involving 2-(4-Bromo-3-chlorophenyl)acetic acid focus on its behavior with biological systems and other chemicals:
Several compounds share structural similarities with 2-(4-Bromo-3-chlorophenyl)acetic acid. Here are a few notable examples:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
2-(3-Bromo-4-chlorophenyl)acetic acid | Similar bromo and chloro substitutions | Different substitution pattern on the phenyl ring |
2-(4-Bromophenyl)acetic acid | Contains only bromine as a substituent | Lacks chlorine; may exhibit different biological activity |
2-(4-Chlorophenyl)acetic acid | Contains only chlorine as a substituent | Lacks bromine; simpler structure |
These compounds highlight the unique positioning of bromine and chlorine in 2-(4-Bromo-3-chlorophenyl)acetic acid, which may influence its reactivity and biological activity compared to others.
Irritant